Tricycloquinazoline, 3-fluoro-

Description

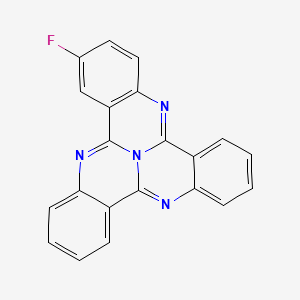

Tricycloquinazoline (TCQ) is a polycyclic aromatic compound characterized by a fused quinazoline core. The parent compound exhibits a bright yellow fluorescence under ultraviolet light, with distinct absorption maxima at 285, 296, 310, 378, 400, and 426 nm . Its carcinogenic activity has been studied extensively, with evidence suggesting that the intact TCQ molecule—rather than metabolites—is the proximate carcinogen . Substitution at specific positions significantly alters its biological and physicochemical properties.

3-Fluoro-TCQ, a derivative with a fluorine atom at the 3-position, is hypothesized to modulate electronic properties, lipophilicity, and metabolic stability compared to unsubstituted TCQ or its methylated analogs.

Properties

CAS No. |

803-57-6 |

|---|---|

Molecular Formula |

C21H11FN4 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

4-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |

InChI |

InChI=1S/C21H11FN4/c22-12-9-10-18-15(11-12)21-24-17-8-4-2-6-14(17)19-23-16-7-3-1-5-13(16)20(25-18)26(19)21/h1-11H |

InChI Key |

AWCWVZHHNLCKBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=CC=CC=C6C(=N2)N35 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricycloquinazoline, 3-fluoro- typically involves the cyclization of anthranilic acid derivatives. One common method includes the pyrolytic reaction of methyl anthranilate, which leads to the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of tricycloquinazoline, 3-fluoro- may involve physical vapor deposition (PVD) techniques to fabricate supramolecular nanofibers. This method allows for the controlled assembly of the compound on various substrates, resulting in densely packed layers with specific morphological characteristics .

Chemical Reactions Analysis

Types of Reactions

Tricycloquinazoline, 3-fluoro- undergoes various chemical reactions, including:

Oxidation: The compound is resistant to oxidation under standard conditions.

Reduction: Specific reduction reactions have not been extensively documented.

Common Reagents and Conditions

Fluorinating Agents:

Palladium Catalysts: Employed in cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of tricycloquinazoline, which may exhibit different chemical and biological properties .

Scientific Research Applications

Tricycloquinazoline, 3-fluoro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential carcinogenic properties and interactions with cellular receptors.

Medicine: Explored for its potential use in drug delivery systems and as a component in antineoplastic drugs.

Industry: Utilized in the fabrication of supramolecular nanofibers for photocatalytic applications.

Mechanism of Action

The mechanism of action of tricycloquinazoline, 3-fluoro- involves its interaction with cellular receptors. The compound’s planar structure allows for multiple low-energy bonding interactions with receptor sites, which may contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substitution

- Methyl-Substituted TCQ Analogs: 2-Methyl-TCQ shows negligible carcinogenic activity, while 3-methyl-TCQ retains activity, indicating the critical role of substitution position . Fluorine’s electronegativity and smaller atomic radius (vs. methyl) in 3-fluoro-TCQ may enhance electronic effects without steric hindrance. Key Data:

| Substituent | Position | Carcinogenicity | Metabolic Stability |

|---|---|---|---|

| None | - | High | Moderate |

| Methyl | 2 | Low | Similar to TCQ |

| Methyl | 3 | High | Similar to TCQ |

| Fluoro | 3 | Hypothesized | Likely Improved |

- Halogenated TCQ Derivatives :

- Evidence from 3-halocyclophosphamides (fluoro, chloro, bromo) reveals that fluorine substitution reduces reactivity in sulfhydryl-induced reduction (reactivity order: Br ≈ Cl > F) and alters therapeutic efficacy . Applied to TCQ, 3-fluoro substitution may enhance metabolic stability compared to bulkier halogens.

Physicochemical Properties

- Lipophilicity (ClogP) :

| Compound Class | Substituent | ClogP |

|---|---|---|

| Riminophenazine derivative | 3-Fluoro-phenyl | 5.90 |

| Riminophenazine derivative | 3-Chloro-phenyl | 6.47 |

| TCQ (parent) | None | ~7.50* |

*Estimated based on structural similarity to riminophenazines.

- Spectroscopic Properties :

Comparative Analysis with Non-TCQ Fluorinated Heterocycles

Q & A

Q. How can researchers ensure reproducibility in synthesizing 3-fluoro-tricycloquinazoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.